![molecular formula C12H18N2O B2850089 N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 2038-04-2](/img/structure/B2850089.png)
N-[2-(morpholin-4-yl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(morpholin-4-yl)ethyl]aniline” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is also known as 4-[1-(morpholin-4-yl)ethyl]aniline . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “N-[2-(morpholin-4-yl)ethyl]aniline” consists of a morpholine ring attached to an ethyl group, which is further connected to an aniline group . The 1H NMR and 13C NMR spectra of a related compound provide detailed information about the chemical shifts of the hydrogen and carbon atoms, respectively .Physical And Chemical Properties Analysis
“N-[2-(morpholin-4-yl)ethyl]aniline” is a solid at room temperature . The predicted melting point is 107.62°C, and the predicted boiling point is approximately 343.6°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 .Aplicaciones Científicas De Investigación
Antinociceptive Agent in Pain Management
“N-[2-(morpholin-4-yl)ethyl]aniline” derivatives have been studied for their potential as antinociceptive agents . These compounds target sigma-1 receptors, which are involved in the modulation of pain. Specifically, they have been evaluated for their efficacy in treating neuropathic pain, showing promise as an alternative therapy for pain management .
Antimicrobial Activity
Derivatives of “N-[2-(morpholin-4-yl)ethyl]aniline” have been synthesized and assessed for their antimicrobial properties . These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential use in treating infections caused by multidrug-resistant pathogens .
Molecular Docking Studies
The compound has been used in molecular docking studies to predict its interaction with biological targets. This is crucial in drug design, where the binding affinity and mode of action of a compound need to be understood before it can be developed into a therapeutic agent .
Development of New Herbicides
Research has indicated the potential use of “N-[2-(morpholin-4-yl)ethyl]aniline” derivatives in the development of herbicides . These compounds could be used to create new formulations that are effective against a range of herbicide-resistant weeds .
Sigma-1 Receptor Antagonists
The compound’s role as a sigma-1 receptor antagonist is significant in the field of neuroscience. Sigma-1 receptors are implicated in several neurological disorders, and antagonists for these receptors could lead to new treatments for diseases like schizophrenia and depression .
Heterocyclic Compound Synthesis
“N-[2-(morpholin-4-yl)ethyl]aniline” serves as a building block in the synthesis of heterocyclic compounds . These structures are important in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antitubercular, and anti-inflammatory effects .
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)13-6-7-14-8-10-15-11-9-14/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZUWZDBGLLRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

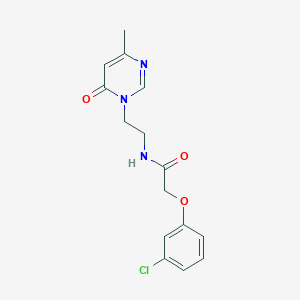
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2850008.png)

![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)
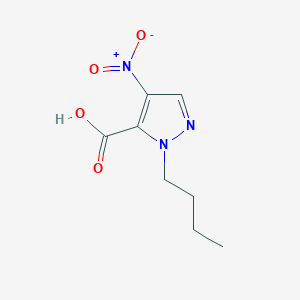
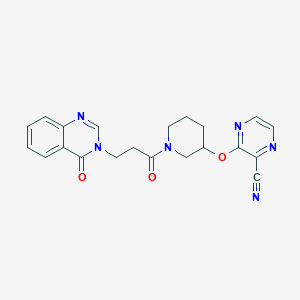
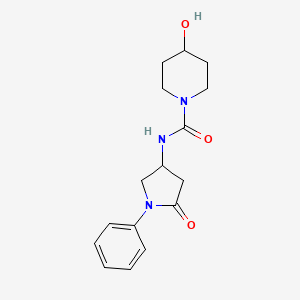
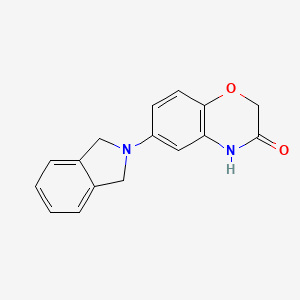
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)
![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
